molecular formula C10H10O3 B093609 Mellein CAS No. 17397-85-2

Mellein

Cat. No. B093609
CAS RN: 17397-85-2
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mellein is a dihydroisocoumarin, a phenolic compound produced by the mold species Aspergillus ochraceus . It’s also produced by other organisms such as plants, insects, and bacteria .


Synthesis Analysis

The synthesis of mellein is achieved by a partially reducing iterative polyketide synthase (PR-PKS) as a pentaketide product . Despite the head-to-tail homology shared with several fungal and bacterial PR-PKSs, the mellein synthase exhibits a distinct keto reduction pattern in the synthesis of the pentaketide .


Molecular Structure Analysis

Mellein is a subgroup of 3,4-dihydroisocoumarins. These secondary metabolites belong to the class of polyketides . The general moieties of these four groups of naturally occurring compounds are reported in Figure 1, and their IUPAC names are chromen-2-one, 1 H -isochromen-1-one, isochroman-1-one and 8-hydroxy-3-methylisochroman-1-one, respectively .


Chemical Reactions Analysis

Mellein and the related 3,4-dihydroisocoumarins are a family of natural products with interesting biological properties. The mechanisms of dihydroisocoumarin biosynthesis remain largely speculative today .


Physical And Chemical Properties Analysis

Mellein has a chemical formula of C10H10O3 and a molar mass of 178.187 g·mol −1 . It has a logP oct/wat of 1.494 and a McVol of 130.450 ml/mol .

Scientific Research Applications

Melleins in Biochemical and Ecological Processes

Melleins are specialized metabolites primarily produced by fungi, as well as by plants, insects, and bacteria. They play significant roles in the life cycles of their producers and are involved in various biochemical and ecological processes. Studies have outlined the isolation, chemical, and biological characterizations of naturally-occurring melleins, highlighting their importance in these processes (Reveglia, Masi, & Evidente, 2020).

Synthesis by Polyketide Synthase

The synthesis of mellein by a partially reducing iterative polyketide synthase (PR-PKS) has been explored. This synthesis involves a distinct keto reduction pattern in the pentaketide, providing insights into the enzymatic pathways of mellein production (Sun et al., 2012).

Synthetic Approaches and Biological Activities

Mellein derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. Significant efforts have been directed towards synthesizing these biologically active natural products, with a focus on utilizing natural resources like anacardic acid from Cashew Nut Shell Liquid (CNSL) (Mdachi, 2016).

Biotransformation by Marine Bacteria

The bioactive dihydroisocoumarin, (-)-mellein, was studied for its biotransformation by a marine isolate of bacterium Stappia sp. This study led to the isolation of an oxidized metabolite of mellein, enhancing our understanding of its biochemical transformations (Feng et al., 2010).

Production by Aspergillus ochraceus

Mellein and 4-hydroxymellein, produced by Aspergillus ochraceus, have been studied for their structural similarity to the toxic metabolite ochratoxin A. This research provides insights into the production of these compounds on various substrates and their potential biological properties (Moore, Davis, & Diener, 1972).

Role in Ant Metabolism

The biosynthesis of mellein in Australian ants has been explored, revealing its production via the polyketide pathway. This study offers a deeper understanding of the role of mellein in the metabolism of certain insect species (Sun & Toia, 1993).

Safety And Hazards

Some people are sensitive to the plant and can have allergic reactions or skin irritation with topical use . If you plan to use mellein oil, be sure to speak to a doctor first .

Future Directions

Melleins are involved in many biochemical and ecological processes . This review outlines the isolation and chemical and biological characterizations of natural-occurring melleins from the first report of ®-mellein in 1933 to the most recent advances in their characterization in 2019 . In addition, the pathways that could be involved in mellein biosynthesis are discussed, along with the enzymes and genes involved .

properties

IUPAC Name

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891794
Record name Mellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mellein

CAS RN

1200-93-7, 17397-85-2
Record name 3,4-Dihydro-8-hydroxy-3-methylisocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochracin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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